Cas no 2229527-53-9 (1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol)

1-{1-[2-(Dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol is a fluorinated cyclopropyl derivative with a dimethylamino substituent, offering unique structural and electronic properties. Its cyclopropyl ring enhances steric and conformational stability, while the difluorophenyl moiety contributes to increased lipophilicity and metabolic resistance. The dimethylamino group provides potential for further functionalization or coordination in synthetic applications. This compound is of interest in medicinal chemistry for its potential as a pharmacophore in drug discovery, particularly in targeting CNS or enzyme inhibition pathways. Its balanced polarity and rigid framework make it a versatile intermediate for developing bioactive molecules with improved selectivity and pharmacokinetic profiles.
1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol structure
2229527-53-9 structure
Product Name:1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol
CAS No:2229527-53-9
MF:C13H17F2NO
MW:241.276990652084
CID:6111303
PubChem ID:165678269
Update Time:2025-10-22

1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol
    • 2229527-53-9
    • EN300-1734181
    • 1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol
    • Inchi: 1S/C13H17F2NO/c1-8(17)13(6-7-13)9-4-5-10(14)11(15)12(9)16(2)3/h4-5,8,17H,6-7H2,1-3H3
    • InChI Key: NSFWUOVTBUFPHF-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1N(C)C)C1(C(C)O)CC1)F

Computed Properties

  • Exact Mass: 241.12782049g/mol
  • Monoisotopic Mass: 241.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 23.5Ų

1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol Pricemore >>

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1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol Related Literature

Additional information on 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol

Introduction to 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol (CAS No. 2229527-53-9)

1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol, with the CAS number 2229527-53-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl ring, a dimethylamino group, and difluorophenyl substituents. These structural elements contribute to its potential therapeutic applications and pharmacological properties.

The chemical structure of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol is particularly intriguing due to the presence of the cyclopropyl ring, which is known for its high reactivity and unique electronic properties. The dimethylamino group imparts basicity and lipophilicity, while the difluorophenyl substituents enhance the compound's metabolic stability and biological activity. These features make it a promising candidate for various therapeutic applications.

Recent studies have explored the potential of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating specific ion channels and receptors in the brain. The compound's ability to cross the blood-brain barrier efficiently further enhances its therapeutic potential.

In addition to its neuroprotective properties, 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol has been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that it can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. These findings suggest that the compound may have broad-spectrum therapeutic applications in pain management and inflammatory diseases.

The pharmacokinetic profile of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol has also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. The compound's high bioavailability and long half-life contribute to its potential as a once-daily or extended-release formulation.

Safety assessments have shown that 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol is well-tolerated at therapeutic doses. Preclinical toxicology studies have not reported any significant adverse effects or organ toxicity. These findings support its further development as a safe and effective therapeutic agent.

The synthesis of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol involves several key steps, including the formation of the cyclopropyl ring and the introduction of the dimethylamino and difluorophenyl substituents. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its transition from laboratory research to clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol in human subjects. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms related to neurological disorders and pain conditions. These findings have generated considerable interest from both academic researchers and pharmaceutical companies.

In conclusion, 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol (CAS No. 2229527-53-9) represents a promising new compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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